N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Overview
Description
AG-1557 is a specific and ATP competitive inhibitor of the epidermal growth factor receptor tyrosine kinase. The epidermal growth factor receptor is a member of the receptor family of tyrosine kinases, which are involved in various cancer cell behaviors, such as growth, invasion, and blood vessel formation . The epidermal growth factor receptor is found to be over-expressed in several human solid tumors, making it a significant target for anticancer drugs .
Mechanism of Action
Target of Action
The primary target of AG-1557 is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the receptor family of tyrosine kinases, which are involved in various cancer cell behaviors .
Mode of Action
AG-1557 acts as a specific and ATP competitive inhibitor of the EGFR tyrosine kinase . By inhibiting this enzyme, AG-1557 prevents the phosphorylation and subsequent activation of EGFR, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by AG-1557 affects several biochemical pathways. EGFR is involved in various cancer cell behaviors, such as growth, invasion, and blood vessel formation . Therefore, the inhibition of EGFR can potentially disrupt these processes, leading to the suppression of tumor growth and metastasis .
Result of Action
The inhibition of EGFR by AG-1557 can lead to a decrease in cancer cell proliferation and survival, as well as a reduction in tumor growth and metastasis . The specific molecular and cellular effects of ag-1557’s action would depend on the context of the tumor microenvironment and the specific type of cancer cells present .
Biochemical Analysis
Biochemical Properties
AG-1557 plays a significant role in biochemical reactions, particularly as an inhibitor of EGFR tyrosine kinase . It interacts with the EGFR, a member of the receptor family of tyrosine kinases . The nature of these interactions is competitive, with AG-1557 competing with ATP for binding to the EGFR .
Cellular Effects
AG-1557 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR tyrosine kinase, which is involved in cell growth and differentiation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AG-1557 involves its binding interactions with the EGFR . As an ATP competitive inhibitor, it binds to the ATP-binding site of the EGFR, preventing ATP from binding and thus inhibiting the kinase activity of the receptor . This results in changes in gene expression and cellular processes .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
AG-1557 is synthesized through a series of chemical reactions involving the formation of quinazoline derivatives. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This involves the reaction of anthranilic acid with formamide to form the quinazoline core.
Substitution reactions: The quinazoline core undergoes substitution reactions with various reagents to introduce the desired functional groups.
Final modifications: The final product is obtained through further modifications, such as methylation or iodination, to achieve the specific structure of AG-1557
Industrial Production Methods
The industrial production of AG-1557 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
AG-1557 undergoes various types of chemical reactions, including:
Oxidation: AG-1557 can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert AG-1557 to its corresponding amine derivatives.
Substitution: AG-1557 can undergo substitution reactions to introduce different functional groups at specific positions on the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
AG-1557 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: Employed in cell biology studies to investigate the role of epidermal growth factor receptor in cell signaling and cancer progression.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the epidermal growth factor receptor, which is over-expressed in several human solid tumors.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents targeting the epidermal growth factor receptor
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: An epidermal growth factor receptor tyrosine kinase inhibitor used for the treatment of certain types of breast and lung cancer.
Afatinib: A broader inhibitor that targets multiple members of the epidermal growth factor receptor family
Uniqueness of AG-1557
AG-1557 is unique in its high specificity and potency as an epidermal growth factor receptor tyrosine kinase inhibitor. Its structure allows for strong binding affinity to the epidermal growth factor receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLAQLIXMAIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877962 | |
Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189290-58-2 | |
Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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